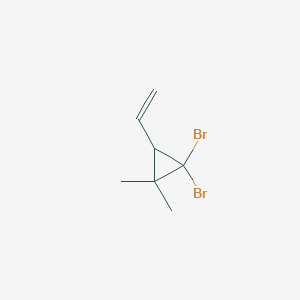
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and two methyl groups attached to the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane typically involves the bromination of a suitable precursor. One common method is the addition of bromine to 3-ethenyl-2,2-dimethylcyclopropane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Hydrogen halides, halogens.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
Substitution Products: 1-Hydroxy-3-ethenyl-2,2-dimethylcyclopropane.
Addition Products: this compound derivatives with added electrophiles.
Elimination Products: Alkenes such as 3-ethenyl-2,2-dimethylcyclopropene.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atoms can be displaced by nucleophiles, leading to the formation of substitution products. The ethenyl group can react with electrophiles, resulting in addition products. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the ethenyl group, making it less reactive in addition reactions.
1,1-Dibromo-3-methyl-2,2-dimethylcyclopropane: Contains an additional methyl group, affecting its steric properties and reactivity.
Uniqueness
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is unique due to the presence of both bromine atoms and an ethenyl group. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds. Its structure also makes it a valuable reagent in organic synthesis and a subject of interest in scientific research.
Eigenschaften
CAS-Nummer |
67885-77-2 |
|---|---|
Molekularformel |
C7H10Br2 |
Molekulargewicht |
253.96 g/mol |
IUPAC-Name |
1,1-dibromo-3-ethenyl-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-4-5-6(2,3)7(5,8)9/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
KQVSFNSTGJUQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(Br)Br)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
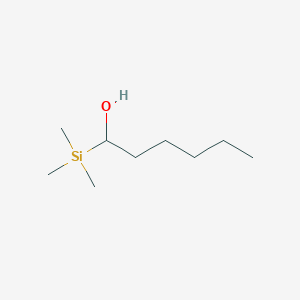
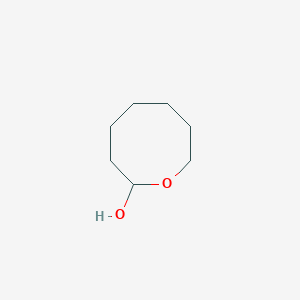
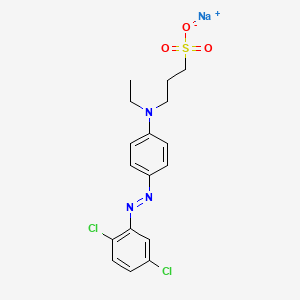
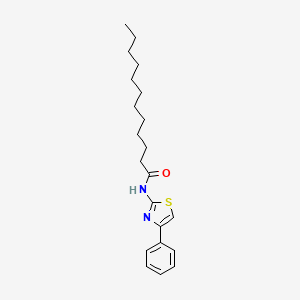
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
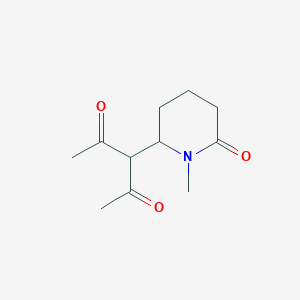
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
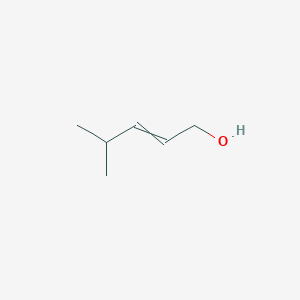

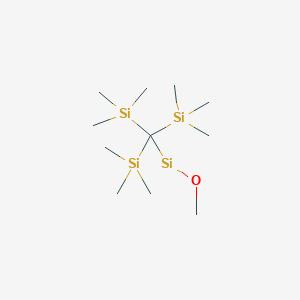

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

